Ethyl Bromoacetate-13C, d2

Mass Spectrometry Internal Standard Quantitative Analysis

Ethyl Bromoacetate-13C, d2 (CAS unlabeled parent: 105-36-2) is a stable isotope-labeled analog of ethyl bromoacetate, a key alkylating agent in organic synthesis. Its molecular formula is C₃¹³CH₅D₂BrO₂ with a molecular weight of 170.01 g/mol.

Molecular Formula C₃¹³CH₅D₂BrO₂
Molecular Weight 170.01
Cat. No. B1162575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Bromoacetate-13C, d2
SynonymsBromoacetic Acid-13C, d2 Ethyl Ester;  Bromoacetic Acid-13C, d2 Ethyl Ester;  Ethyl [1,2]Bromoacetate-13C, d2; 
Molecular FormulaC₃¹³CH₅D₂BrO₂
Molecular Weight170.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Bromoacetate-13C, d2: A Dual Isotopically Labeled Alkylating Agent for MS and NMR Research


Ethyl Bromoacetate-13C, d2 (CAS unlabeled parent: 105-36-2) is a stable isotope-labeled analog of ethyl bromoacetate, a key alkylating agent in organic synthesis. Its molecular formula is C₃¹³CH₅D₂BrO₂ with a molecular weight of 170.01 g/mol . This compound incorporates both a carbon-13 atom and two deuterium atoms, serving as a versatile intermediate for synthesizing labeled pharmaceuticals, such as the β-adrenergic stimulant Bedoradrine-13C, d2 [1]. Its primary value for scientific selection lies in its use as a dual-labeled building block for metabolic tracing, mass spectrometry (MS) internal standardization, and nuclear magnetic resonance (NMR) studies .

Why Unlabeled or Singly-Labeled Ethyl Bromoacetate Cannot Substitute for the 13C, d2 Dual-Labeled Variant


Generic substitution fails because the scientific utility of Ethyl Bromoacetate-13C, d2 is not merely in its reactivity but in its unique isotopic signature. Unlabeled ethyl bromoacetate (MW 167.00) provides no mass shift, while single 13C-labeled analogs (MW ~168.00) offer only a +1 Da shift. The 13C, d2 variant provides a +3 Da mass shift (monoisotopic mass 168.97885 vs. 165.96294 for unlabeled) [1], which is critical for avoiding isobaric interference in complex biological matrices. This distinct shift enables simultaneous, unambiguous quantification as an internal standard in LC-MS/MS workflows, a capability not achievable with the +1 Da shift of Ethyl Bromoacetate-1-13C . Furthermore, its dual 13C and 2H labeling permits orthogonal detection via both MS and NMR, a feature absent in 13C-only or D-only analogs [2].

Quantitative Evidence for the Selection of Ethyl Bromoacetate-13C, d2 Over Analogs


A +3 Da Mass Shift Provides Superior Resolution Over +1 Da and +2 Da Analogs

The dual isotopic labeling of Ethyl Bromoacetate-13C, d2 yields a monoisotopic mass of 168.97885 Da , which is +3.01591 Da higher than the unlabeled compound (165.96294 Da) [1]. This is a larger shift than the +1 Da for Ethyl Bromoacetate-1-13C (Sigma-Aldrich #293199) or the +2 Da for Ethyl Bromoacetate-1,2-13C2 (sigma-aldrich.com, mass shift M+2) . The +3 Da shift is critical for overcoming natural isotope abundance interference and for achieving a distinct, non-overlapping peak in selected reaction monitoring (SRM) methods.

Mass Spectrometry Internal Standard Quantitative Analysis

Dual 13C and 2H Labeling Enables Orthogonal Tracking via Both MS and NMR

Unlike Ethyl Bromoacetate-2-13C or Ethyl Bromoacetate-2,2-d2 which permit tracking via only one analytical technique, the 13C, d2 dual label enables orthogonal detection . The 13C nucleus provides a distinct signal in 13C NMR, while the deuterium atoms cause characteristic isotopic shifts in 1H NMR and provide a mass tag for MS. This dual capability is essential for mechanistic studies where molecular fragments must be tracked through complex reaction sequences [1].

NMR Spectroscopy Metabolic Tracing Reaction Mechanism Elucidation

Molecular Weight of 170.01 Da Provides a Unique Identifier Against Potential Isobaric Interferences

The exact molecular weight of Ethyl Bromoacetate-13C, d2 is 170.01 g/mol . This is notably distinct from the unlabeled parent (167.00 g/mol) [1], the D2-only analog Ethyl bromoacetate-2,2-D2 (169.01 g/mol) [2], and the 13C2-only analog Ethyl bromoacetate-13C2 (168.99 g/mol) [3]. In complex matrices like plasma or tissue homogenates, where other endogenous components may produce +1 or +2 Da isotopic peaks, the +3 Da shift from the dual label provides a statistically more unique mass channel, minimizing the risk of isobaric contamination in triple quadrupole-based quantification.

Quantitative LC-MS/MS Bioanalysis Metabolite Identification

Validated Use as a Critical Intermediate in the Synthesis of a Dual-Labeled Clinical Candidate

Ethyl Bromoacetate-13C, d2 is specifically employed as an intermediate in the synthesis of Sodium Oxo-De(aminodimethyl) Bedoradrine-13C, d2, a dual-labeled β-adrenergic stimulant [1]. This application validates the compound's utility in constructing complex, dual-labeled pharmaceutical molecules intended for ADME studies. In contrast, the single 13C-labeled analog was used in the synthesis of a simpler labeled phytanic acid analog for metabolic tracing [2], illustrating a broader but less specific application. The 13C, d2 variant is uniquely positioned for building drug candidates requiring both stable and MS-distinct labels from a single precursor.

Pharmaceutical Synthesis Stable Isotope Labeling Metabolic Profiling

Application Scenarios Where the 13C, d2 Dual Label Delivers Unmatched Value


Development of Validated LC-MS/MS Methods for Reactive Metabolite Quantification

For bioanalytical laboratories developing validated methods to quantify alkylating agent metabolites in plasma, Ethyl Bromoacetate-13C, d2 serves as the ideal internal standard. Its +3 Da mass shift, as established in Section 3, ensures complete chromatographic and spectrometric resolution from the endogenous analyte, meeting FDA and EMA criteria for assay specificity and accuracy [1].

Mechanistic Elucidation of Alkylating Drug-Protein Adduct Formation

In toxicology and pharmacological mechanism studies, the dual 13C and D label enables researchers to simultaneously track the alkylating moiety by MS and by observing deuterium-induced isotopic shifts in 1H NMR of the resulting adduct. This orthogonal tracking, highlighted in Section 3, provides definitive structural evidence for the site of modification .

Synthesis of Dual-Labeled Active Pharmaceutical Ingredients (APIs) for Microdosing and ADME Studies

Pharmaceutical R&D teams synthesizing a dual-labeled version of a drug candidate for human microdosing or comprehensive ADME studies will select Ethyl Bromoacetate-13C, d2 as a strategic building block. Its demonstrated use in the preparation of Bedoradrine-13C, d2, documented in Section 3, proves its viability for constructing complex, dual-labeled clinical candidates, a capability not offered by single-label analogs [2].

Tracing the Environmental Fate of Haloacetate Esters

Environmental chemists studying the hydrolysis and degradation pathways of haloacetate esters in soil and water ecosystems can leverage the dual isotopic label. The combined MS/NMR tracking capability described in Section 3 allows for unambiguous identification of both the parent compound and its degradation products in complex environmental extracts, reducing reliance on expensive high-resolution mass spectrometry [3].

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